molecular formula C16H25NO2 B1389106 (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 1040692-45-2

(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

Cat. No. B1389106
M. Wt: 263.37 g/mol
InChI Key: CFYOZGMJQHGDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine, also known as 4-IBF-M, is an organic compound with a unique structural configuration. It is an amine derivative of a phenylalkane, and is a member of the phenylalkane family. 4-IBF-M has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme assays, as well as a model compound for the study of enzyme-catalyzed reactions. It has also been used in the study of the structure-activity relationships of amine derivatives, and as a tool for the development of drugs and other compounds.

Mechanism Of Action

The mechanism of action of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, and is involved in the catalytic reaction of the enzyme. This reaction leads to the formation of an intermediate, which is then converted to the product of the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine are not well understood. However, studies have shown that the compound is not toxic, and is not known to have any adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

The main advantage of using (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine in lab experiments is that it is a relatively stable compound, and can be used in a variety of research applications. Additionally, the compound is relatively inexpensive and can be easily synthesized. However, the compound is not very soluble in water, and may require the use of organic solvents for optimal results.

Future Directions

There are a number of potential future directions for the study of (4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine. These include further research into the structure-activity relationships of amine derivatives, the development of new drugs and other compounds, and the study of the compound’s biochemical and physiological effects. Additionally, further research into the mechanism of action of the compound could lead to new insights into enzyme-catalyzed reactions.

properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h5-8,13,16-17H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYOZGMJQHGDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine
Reactant of Route 6
Reactant of Route 6
(4-Isobutoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.